

Comparative Efficacy of Antiviral Therapies Against Influenza in Mouse Models

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Compound of Interest		
Compound Name:	T9 peptide	
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The following tables summarize the quantitative data on the efficacy of different antiviral treatments against influenza A virus infection in mice. It is important to note that the data are collated from different studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.

Table 1: Survival Rates of Influenza-Infected Mice Following Various Treatments



Treatmen t Modality	Target/Me chanism of Action	Influenza Strain	Animal Model	Dosage and Administr ation	Survival Rate (%)	Source
T9(dR)- siRNA	Nucleoprot ein (NP) mRNA	A/PR/8/34 (H1N1)	Mice	50 nmol siNP + T9(dR), tail vein injection	100	[1]
LNP-siRNA	Nucleoprot ein (NP) and Polymeras e (PA) mRNA	A/PR/8/34 (H1N1)	BALB/c mice	1.51 nmol siRNA-lipid complex, intranasal	100 (siNP+siPA)	[2][3]
Viral Vector (Lentivirus) -shRNA	Nucleoprot ein (NP) mRNA	A/PR/8/34 (H1N1)	Mice	60 μg plasmid DNA encoding shRNA + PEI, intravenou s	Not explicitly stated, but significant viral titer reduction observed.	[4]
Oseltamivir	Neuraminid ase inhibitor	A/PR/8/34 (H1N1)	BALB/c mice	10 mg/kg/day, oral gavage	90-100 (prophylact ic)	[5]
Control (untreated or control siRNA)	N/A	A/PR/8/34 (H1N1)	Mice	Varies	0-40	[1][2][3][5]

Table 2: Viral Titer Reduction in Lungs of Influenza-Infected Mice



Treatmen t Modality	Target/Me chanism of Action	Influenza Strain	Animal Model	Dosage and Administr ation	Viral Titer Reductio n	Source
T9(dR)- siRNA	Nucleoprot ein (NP) mRNA	A/PR/8/34 (H1N1)	MDCK and A549 cells (in vitro)	siNP + T9(dR)	Significant reduction in viral titers in vitro.	[1]
LNP-siRNA	Nucleoprot ein (NP) and Polymeras e (PA) mRNA	A/PR/8/34 (H1N1)	BALB/c mice	1.51 nmol siRNA-lipid complex, intranasal	>2 log10 reduction	[3]
Viral Vector (Lentivirus) -shRNA	Nucleoprot ein (NP) mRNA	A/PR/8/34 (H1N1)	Mice	60 μg plasmid DNA encoding shRNA + PEI, intravenou	~10-fold reduction	[4]
Oseltamivir	Neuraminid ase inhibitor	A/Californi a/04/2009 (H1N1)	Obese mice	10 mg/kg, oral gavage	No significant reduction in obese mice.	
Control (untreated or control siRNA)	N/A	A/PR/8/34 (H1N1)	Mice	Varies	Baseline	[2][3][4]

Table 3: Body Weight Change in Influenza-Infected Mice



Treatment Modality	Influenza Strain	Animal Model	Dosage and Administrat ion	Body Weight Change	Source
T9(dR)- siRNA	A/PR/8/34 (H1N1)	Mice	50 nmol siNP + T9(dR), tail vein injection	Weight recovery observed at 2 weeks post-infection.	[1]
LNP-siRNA	A/PR/8/34 (H1N1)	BALB/c mice	1.51 nmol siRNA-lipid complex, intranasal	Significantly less weight loss compared to controls.	[2][3]
Oseltamivir	A/PR/8/34 (H1N1)	BALB/c mice	10 mg/kg/day, oral gavage	Prevention of weight loss.	[5]
Control (untreated or control siRNA)	A/PR/8/34 (H1N1)	Mice	Varies	Significant weight loss (up to 25-30%).	[1][2][3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

T9(dR)-siRNA Nanoparticle Formulation and In Vivo Administration

- a. Nanoparticle Formulation:
- Synthesize the T9(dR) peptide (a transportan derivative) and the siRNA targeting the influenza nucleoprotein (NP) gene.



- To form nanoparticles, mix the T9(dR) peptide and siRNA at a specified molar ratio (e.g., 20:1) in RNase-free water.
- Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
- Characterize the size and zeta potential of the resulting nanoparticles using dynamic light scattering.
- b. Animal Model and Viral Challenge:
- Use 6- to 8-week-old female BALB/c mice.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Infect the mice intranasally with a lethal dose (e.g., 10x LD50) of influenza A/PR/8/34 (H1N1) virus suspended in a small volume of sterile phosphate-buffered saline (PBS).
- c. Treatment Administration:
- At a specified time point post-infection (e.g., 4 hours), administer the T9(dR)-siRNA nanoparticle suspension to the mice via tail vein injection.
- A control group should receive a similar injection with a non-targeting control siRNA complexed with T9(dR).
- d. Efficacy Assessment:
- Monitor the survival and body weight of the mice daily for at least 14 days post-infection.
- At selected time points, euthanize a subset of mice from each group to collect lung tissue for viral titer analysis by plaque assay or TCID50.

Lipid Nanoparticle (LNP)-siRNA Formulation and In Vivo Administration

a. LNP-siRNA Formulation:



- Prepare a lipid mixture containing an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol.
- Dissolve the siRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution using a microfluidic mixing device to form LNPs.
- Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
- Filter-sterilize the final LNP-siRNA formulation.
- b. Animal Model and Viral Challenge:
- Follow the same procedure as described for the T9(dR)-siRNA protocol.
- c. Treatment Administration:
- Administer the LNP-siRNA formulation to anesthetized mice via intranasal instillation.
- Control groups should receive LNPs containing a control siRNA or PBS alone.
- d. Efficacy Assessment:
- Follow the same procedure as described for the T9(dR)-siRNA protocol.

Lentiviral Vector-shRNA Production and In Vivo Administration

- a. Vector Production:
- Clone the shRNA sequence targeting the influenza NP gene into a lentiviral expression vector.
- Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids.
- Harvest the lentiviral particles from the cell culture supernatant 48-72 hours posttransfection.



- Concentrate and purify the lentiviral vector stock.
- b. Animal Model and Viral Challenge:
- Follow the same procedure as described for the T9(dR)-siRNA protocol.
- c. Treatment Administration:
- Administer the lentiviral vector suspension to mice via intravenous or intranasal routes.
- A control group should receive a lentiviral vector expressing a non-targeting shRNA.
- d. Efficacy Assessment:
- Follow the same procedure as described for the T9(dR)-siRNA protocol.

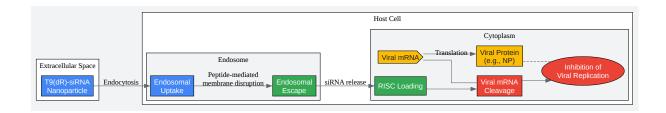
Oseltamivir Administration

- a. Animal Model and Viral Challenge:
- Follow the same procedure as described for the T9(dR)-siRNA protocol.
- b. Treatment Administration:
- Administer oseltamivir phosphate to mice by oral gavage twice daily for 5-7 days, starting at a specified time before or after infection.
- A control group should receive the vehicle (e.g., sterile water) by oral gavage.
- d. Efficacy Assessment:
- Follow the same procedure as described for the T9(dR)-siRNA protocol.

Visualizations: Pathways and Workflows Signaling Pathway of T9(dR)-siRNA Delivery and Action

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of the T9(dR)-siRNA complex, leading to the silencing of the target viral mRNA.





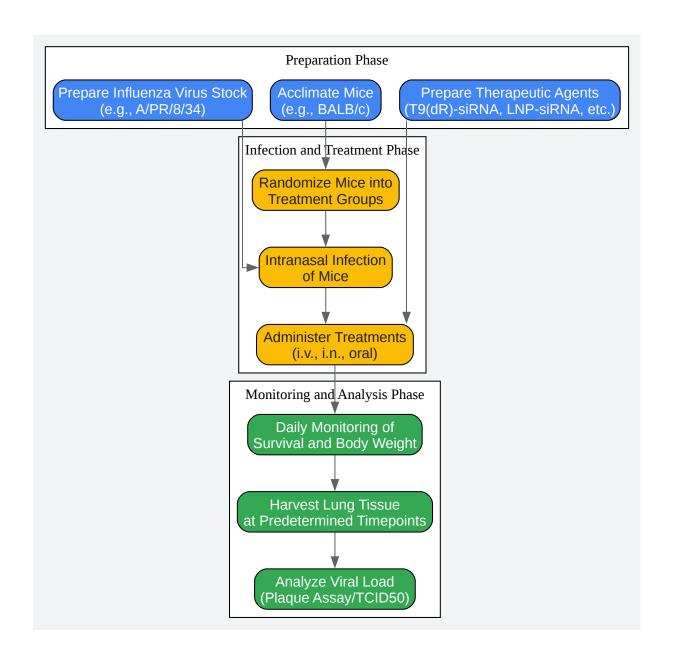
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Caption: Cellular uptake and mechanism of action of T9(dR)-siRNA.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general experimental workflow for evaluating the antiviral efficacy of T9(dR)-siRNA and its alternatives in a mouse model of influenza infection.





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